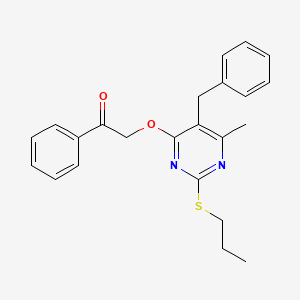
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.
Attachment of the Phenacyloxy Group: The phenacyloxy group is attached via an etherification reaction using phenacyl bromide.
Introduction of the Propylthio Group: The propylthio group is introduced through a thiolation reaction using propylthiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenacyloxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted benzyl or phenacyloxy derivatives.
科学的研究の応用
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
5-Benzyl-6-methyl-4-phenacyloxy-2-propylthiopyrimidine: Unique due to its specific substituents and their arrangement.
4-Phenacyloxy-2-propylthiopyrimidine: Lacks the benzyl and methyl groups, resulting in different chemical properties and reactivity.
6-Methyl-4-phenacyloxy-2-propylthiopyrimidine: Lacks the benzyl group, affecting its biological activity and applications.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl groups, which enhance its stability and reactivity. The combination of these substituents contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.
特性
分子式 |
C23H24N2O2S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
2-(5-benzyl-6-methyl-2-propylsulfanylpyrimidin-4-yl)oxy-1-phenylethanone |
InChI |
InChI=1S/C23H24N2O2S/c1-3-14-28-23-24-17(2)20(15-18-10-6-4-7-11-18)22(25-23)27-16-21(26)19-12-8-5-9-13-19/h4-13H,3,14-16H2,1-2H3 |
InChIキー |
OTFFCAZOWIKBLQ-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC(=C(C(=N1)OCC(=O)C2=CC=CC=C2)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


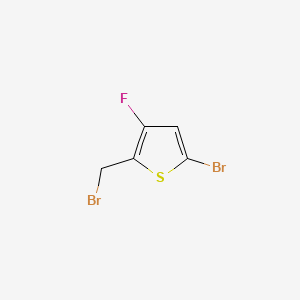
![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
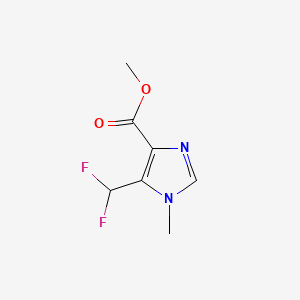
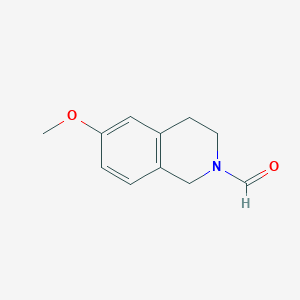
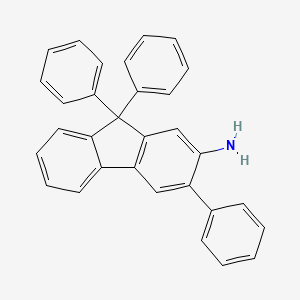
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)

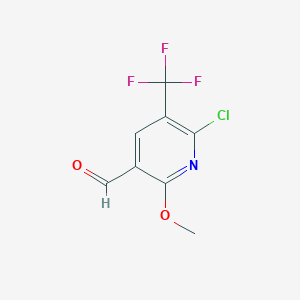
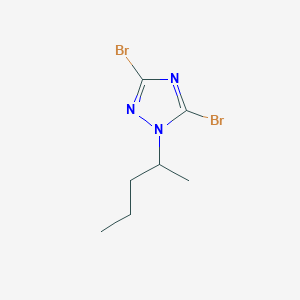
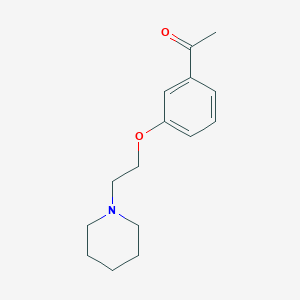
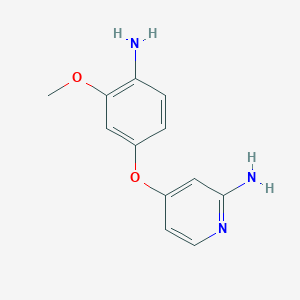
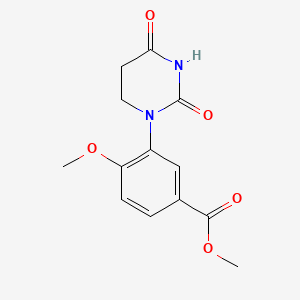
![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
